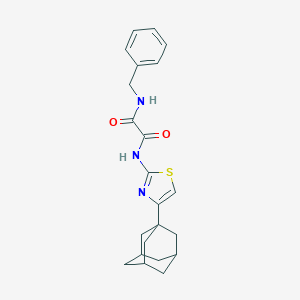

![molecular formula C21H20Cl2N2O B408077 11-(2,4-二氯苯基)-3,3-二甲基-2,3,4,5,10,11-六氢-1H-二苯并[b,e][1,4]二氮杂卓-1-酮 CAS No. 329206-31-7](/img/structure/B408077.png)

11-(2,4-二氯苯基)-3,3-二甲基-2,3,4,5,10,11-六氢-1H-二苯并[b,e][1,4]二氮杂卓-1-酮

描述

This compound belongs to the class of organic compounds known as benzodiazepines . These are organic compounds containing a benzene ring fused to either isomers of diazepine (unsaturated seven-member heterocycle with two nitrogen atoms replacing two carbon atoms) .

Molecular Structure Analysis

The molecular structure of this compound was elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group .Chemical Reactions Analysis

The experimental C5–C6–C7–C8 torsion angle 175 (8)° and calculated observe at 178.8 (°), confirms the molecule exhibits an E configuration concerning the C6=C7 double bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm^3, boiling point of 609.9±55.0 °C at 760 mmHg, and a flash point of 322.6±31.5 °C . It also has a molar refractivity of 115.2±0.4 cm^3 and a molar volume of 315.2±5.0 cm^3 .科学研究应用

Antitrypanosomal Activity

This compound has been evaluated for its potential as a trypanocidal agent against Trypanosoma cruzi, the parasite responsible for Chagas disease. The study includes in vitro assays and theoretical characterizations of pharmacokinetics and pharmacodynamics .

Antioxidant and Anxiolytic Properties

Researchers have synthesized derivatives of this compound that exhibit potent antioxidant and anxiolytic effects. These properties are beneficial for managing oxidative stress and anxiety disorders .

Synthesis of Midazolam

The compound has been used in the synthesis of midazolam , a medication typically used for anesthesia, procedural sedation, trouble sleeping, and severe agitation .

Pharmaceutical Applications

Benzodiazepine derivatives like this compound are known for their wide range of pharmaceutical applications including anti-anxiety , anti-convulsion , antimicrobial , sedative , and hypnotic effects .

Industrial Applications

These derivatives are also utilized in industry for purposes such as dyes for acrylic fibers in photography and materials with distinct electron mobility for electron transformation .

Pharmacological Properties

Benzoxazine and benzoxazinone derivatives exhibit pharmacological properties like anti-inflammatory , analgesic , antifungal , neuroprotective , and antibacterial activities .

Muscle Relaxants and Anticonvulsants

The core structure of benzodiazepines is used in medications that function as muscle relaxants and anticonvulsants due to their ability to act on the central nervous system .

Green Chemistry Synthesis

A novel synthetic strategy has been developed for these derivatives using green chemistry principles. This involves a catalytic method that is straightforward, effective, and environmentally friendly .

Each application mentioned above represents a unique field where the compound has shown potential or proven efficacy. The versatility of this compound in various scientific research applications highlights its significance in both medicinal chemistry and industrial processes.

Insights of potential trypanocidal effect - Springer Microwave-assisted synthesis - Springer Microwave Assisted Synthesis - SSRN Improved synthesis of midazolam - Springer Microwave-assisted preparation - SAGE Journals Advancements in Synthesis - Bentham Science Synthesis and Medicinal Importance - Springer 1,4-Benzodiazepines Description - IntechOpen A Novel Synthetic Strategy - Springer

作用机制

Target of Action

It is known that similar compounds, such as benzodiazepines, primarily target gamma-aminobutyric acid (gaba) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, contributing to effects such as sedation, muscle relaxation, and anxiolytic activity .

Biochemical Pathways

Benzodiazepines are known to affect the gabaergic pathway, enhancing the inhibitory effect of gaba neurotransmission . This can lead to downstream effects such as reduced anxiety, sedation, and muscle relaxation.

Pharmacokinetics

It is known that benzodiazepines are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . The half-life can vary significantly among different benzodiazepines .

Result of Action

Benzodiazepines, which share a similar structure, typically result in decreased neuronal excitability and reduced transmission of nerve signals in the brain . This can lead to effects such as sedation, muscle relaxation, and reduced anxiety.

属性

IUPAC Name |

6-(2,4-dichlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2N2O/c1-21(2)10-17-19(18(26)11-21)20(13-8-7-12(22)9-14(13)23)25-16-6-4-3-5-15(16)24-17/h3-9,20,24-25H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWFYZHFDCGFFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-(2,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-allyl-2-(benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B407995.png)

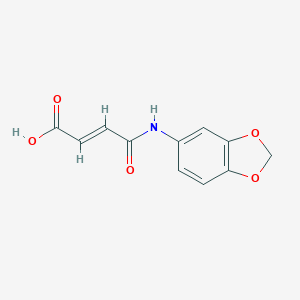

![3-amino-N-(2,4-dibromophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B407997.png)

![2-{[3-cyano-4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide](/img/structure/B407999.png)

![Ethyl 4-({[3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate](/img/structure/B408000.png)

![2-({[4-Chloro-5-methyl-2-(1-methylethyl)phenyl]oxy}methyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B408007.png)

![2-(2,4-Dichlorophenyl)-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B408008.png)

![Methyl 4-({[3-amino-4-(4-methoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate](/img/structure/B408010.png)

![2,3-Bis{4-[(4-fluorophenyl)ethynyl]phenyl}quinoxaline](/img/structure/B408013.png)

![8-chloro-4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B408016.png)

![4-(3-bromophenyl)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B408017.png)

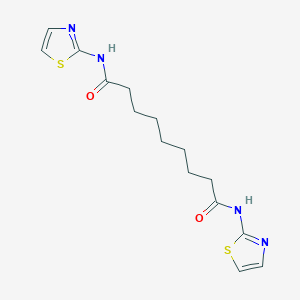

![(1E)-1-(4-bromophenyl)-N-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine](/img/structure/B408019.png)